Cas no 890597-25-8 (3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid)
890597-25-8 structure
Product Name:3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Numero CAS:890597-25-8
MF:C11H16N2O3
MW:224.256342887878
CID:1086610
PubChem ID:2984081
Update Time:2025-04-20
3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
- 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid(SALTDATA: FREE)
- 3-(4-acetyl-3,5-dimethylpyrazol-1-yl)butanoic acid
- AKOS016040037
- SMR000082701
- 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoicacid
- VU0508579-1
- CBKinase1_024274
- NCGC00061069-02
- CBKinase1_011874
- AKOS000270515
- 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic
- SCHEMBL15330758
- MFCD06008200
- F3083-0094
- MLS000100378
- CHEMBL1485066
- DTXSID30388085
- HMS2300I22
- 890597-25-8
-
- MDL: MFCD06008200
- Inchi: 1S/C11H16N2O3/c1-6(5-10(15)16)13-8(3)11(9(4)14)7(2)12-13/h6H,5H2,1-4H3,(H,15,16)
- Chiave InChI: UHEKEXSWYZMSDA-UHFFFAOYSA-N
- Sorrisi: OC(CC(C)N1C(C)=C(C(C)=O)C(C)=N1)=O
Proprietà calcolate
- Massa esatta: 224.11609238g/mol
- Massa monoisotopica: 224.11609238g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 293
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 72.2Ų
Proprietà sperimentali
- Densità: 1.21
- Punto di ebollizione: 386°C at 760 mmHg
- Punto di infiammabilità: 187.2°C
- Indice di rifrazione: 1.556
3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid Letteratura correlata
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
890597-25-8 (3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso